Momelotinib-d10 -

Momelotinib-d10

Catalog Number: EVT-12542320
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Momelotinib-d10 is classified as a Janus kinase inhibitor and falls under the category of antineoplastic agents. It is derived from the parent compound momelotinib, which has undergone various clinical trials to evaluate its effectiveness against myelofibrosis and other hematological malignancies. The compound is synthesized in laboratories focusing on medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of momelotinib-d10 involves several key steps that ensure the incorporation of deuterium atoms into the molecular structure.

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to nucleophilic substitution reactions.
  2. Nucleophilic Addition Reaction: An improved synthetic route utilizes a nucleophilic addition reaction where deuterated reagents are employed to replace hydrogen atoms with deuterium, enhancing the stability and metabolic properties of the compound .
  3. Purification: Following synthesis, purification techniques such as chromatography are used to isolate the desired product from by-products and unreacted materials.

This method not only increases yield but also ensures that the final product maintains high purity levels necessary for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of momelotinib-d10 retains the core framework of momelotinib but includes ten deuterium atoms strategically placed to modify its physical properties.

  • Molecular Formula: C16_{16}H16_{16}D10_{10}N4_{4}O
  • Molecular Weight: The incorporation of deuterium alters the molecular weight compared to non-deuterated momelotinib.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software, which predicts how the compound interacts with biological targets.

This structural modification is crucial for understanding how momelotinib-d10 may exhibit different pharmacokinetic profiles compared to its non-deuterated counterpart.

Chemical Reactions Analysis

Reactions and Technical Details

Momelotinib-d10 participates in several chemical reactions typical for small molecule inhibitors:

  1. Binding Affinity Studies: The compound's interaction with JAK enzymes can be assessed through binding affinity assays, revealing how effectively it inhibits enzymatic activity.
  2. Metabolic Stability: Deuteration often leads to increased metabolic stability, which can be evaluated through in vitro liver microsome studies.
  3. Pharmacodynamic Studies: These studies assess how momelotinib-d10 affects cellular pathways involved in myelofibrosis, particularly focusing on signal transduction pathways influenced by JAK inhibition.

These reactions are essential for determining both the efficacy and safety profile of momelotinib-d10 in clinical settings.

Mechanism of Action

Process and Data

Momelotinib-d10 functions by inhibiting the activity of Janus kinases, which are critical mediators in cytokine signaling pathways.

  • Inhibition of JAK1 and JAK2: By blocking these kinases, momelotinib-d10 disrupts downstream signaling cascades that lead to cell proliferation and survival.
  • Impact on Erythropoiesis: It has been shown to improve hemoglobin levels in patients with myelofibrosis by enhancing erythropoiesis while reducing splenomegaly .

The mechanism highlights its potential as a therapeutic agent not only for symptom management but also for addressing underlying disease processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Momelotinib-d10 exhibits distinct physical and chemical properties compared to its parent compound due to deuteration:

  • Solubility: The solubility profile may differ; typically, deuterated compounds can show enhanced solubility in certain solvents.
  • Stability: Enhanced stability against metabolic degradation is expected due to the presence of deuterium.
  • Spectroscopic Properties: Nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm deuteration and assess purity.

These properties are vital for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

Momelotinib-d10 has significant applications in scientific research:

  1. Clinical Trials: It is being investigated in clinical trials focusing on myelofibrosis treatment, particularly for patients who experience anemia as a side effect of conventional therapies.
  2. Pharmacokinetic Studies: The compound serves as a valuable tool in studying drug metabolism due to its altered pharmacokinetic properties.
  3. Mechanistic Studies: Researchers utilize momelotinib-d10 to explore JAK signaling pathways further, contributing to a broader understanding of hematological malignancies.

The ongoing research into momelotinib-d10 underscores its potential role in advancing therapeutic strategies for myelofibrosis and possibly other related conditions.

Properties

Product Name

Momelotinib-d10

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-JGCLOKBFSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.